(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide
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Overview
Description
. It is a significant component of the human diet and has various industrial and pharmaceutical applications. Glycon Wo is known for its role as a Na+/K+ ATPase activator .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycon Wo can be synthesized through the hydrolysis of triglycerides found in natural fats and oils. The hydrolysis process involves breaking down triglycerides into glycerol and fatty acids using water and a catalyst, typically an acid or base .
Industrial Production Methods: Industrially, Glycon Wo is produced by extracting it from natural sources such as olive oil, sunflower oil, and animal fats. The extraction process involves pressing the oil from the source material, followed by refining and purification to obtain high-purity oleic acid .
Chemical Reactions Analysis
Types of Reactions: Glycon Wo undergoes various chemical reactions, including:
Oxidation: Glycon Wo can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form stearic acid.
Substitution: Glycon Wo can participate in substitution reactions to form esters and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Substitution: Alcohols and acids in the presence of catalysts like sulfuric acid.
Major Products:
Oxidation: Peroxides and aldehydes.
Reduction: Stearic acid.
Substitution: Esters such as methyl oleate.
Scientific Research Applications
Glycon Wo has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various chemicals and as a reagent in organic reactions.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of soaps, detergents, and cosmetics
Mechanism of Action
Glycon Wo exerts its effects primarily through its role as a Na+/K+ ATPase activator. This enzyme is crucial for maintaining the electrochemical gradient across cell membranes, which is essential for various cellular processes. Glycon Wo interacts with the enzyme, enhancing its activity and thereby influencing cellular functions such as ion transport and cell signaling .
Comparison with Similar Compounds
Palmitic Acid: A saturated fatty acid commonly found in palm oil and animal fats.
Stearic Acid: Another saturated fatty acid found in animal fats and cocoa butter.
Linoleic Acid: A polyunsaturated fatty acid found in vegetable oils.
Comparison:
Uniqueness: Glycon Wo is unique due to its monounsaturated nature, which provides it with distinct physical and chemical properties compared to saturated and polyunsaturated fatty acids.
Glycon Wo’s versatility and wide range of applications make it a valuable compound in both scientific research and industrial processes.
Properties
CAS No. |
112614-16-1 |
---|---|
Molecular Formula |
C20H36N2O2S2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide |
InChI |
InChI=1S/C20H36N2O2S2/c1-3-5-7-9-11-13-19(23)21-15-17-25-26-18-16-22-20(24)14-12-10-8-6-4-2/h11-14H,3-10,15-18H2,1-2H3,(H,21,23)(H,22,24)/b13-11+,14-12+ |
InChI Key |
DQXKOHDUMJLXKH-PHEQNACWSA-N |
Isomeric SMILES |
CCCCC/C=C/C(=O)NCCSSCCNC(=O)/C=C/CCCCC |
SMILES |
CCCCCC=CC(=O)NCCSSCCNC(=O)C=CCCCCC |
Canonical SMILES |
CCCCCC=CC(=O)NCCSSCCNC(=O)C=CCCCCC |
Synonyms |
B-2-OAED bis(2-(2-octenoylamino)ethyl)disulfide |
Origin of Product |
United States |
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